molecular formula C10H11BrO B1295059 (4-Bromophenyl)(cyclopropyl)methanol CAS No. 70289-39-3

(4-Bromophenyl)(cyclopropyl)methanol

Cat. No. B1295059
CAS RN: 70289-39-3
M. Wt: 227.1 g/mol
InChI Key: PLVQKMYLBFYJHT-UHFFFAOYSA-N
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Description

The compound (4-Bromophenyl)(cyclopropyl)methanol is a chemical intermediate that can be utilized in the synthesis of various organic molecules. It contains a bromophenyl group attached to a cyclopropylmethanol moiety. This structure is significant in medicinal chemistry and materials science due to its potential applications in drug development and material properties modification.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, a compound with a similar structure, trans-4-(4'-methylphenyl)cyclohexylmethanol, was synthesized using a Grignard reaction followed by several other steps including dehydration, hydrogenation, and reduction with potassium borohydride . Another related compound, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, was synthesized from benzyl alcohols and 4-chloro-4'-fluorobutyrophenone, demonstrating the versatility of cyclopropyl methanols in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to (4-Bromophenyl)(cyclopropyl)methanol has been characterized using techniques such as NMR and MS . Additionally, the crystal structure of a related compound, (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol, was determined, revealing intra- and intermolecular interactions that stabilize the molecule .

Chemical Reactions Analysis

Compounds with cyclopropyl methanol structures can undergo various chemical reactions. For example, bis(4-methoxyphenyl)methanol can react with (arylmethylene)cyclopropanes to form polysubstituted cyclopentenes as major products . These reactions are catalyzed by Lewis acids such as BF3·OEt2 and can yield a variety of products under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Bromophenyl)(cyclopropyl)methanol and related compounds are influenced by their molecular structures. The presence of the bromophenyl group can affect the reactivity and the physical properties such as solubility and melting point. The cyclopropyl group can impart strain to the molecule, potentially affecting its stability and reactivity. The crystal structure analysis of a related compound showed that the molecules are packed together by intermolecular interactions, which can influence the compound's properties in the solid state .

Scientific Research Applications

Synthesis and Isolation of Stereoisomers

(4-Bromophenyl)(cyclopropyl)methanol derivatives are useful in synthesizing S1P1 receptor agonists. A scalable synthesis method for stereoisomers of this compound has been developed, enabling the synthesis of ((1R,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol with high enantiomeric excess and diastereomeric excess (G. Wallace et al., 2009).

Conversion into Fluorinated Ketones

Tertiary cyclopropanols from carboxylic esters have been used to synthesize distally fluorinated ketones. This involves cyclopropane ring cleavage and fluoroalkylation, using various sulfinate salts including sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate, resulting in fluorinated ketones (Yulia A. Konik et al., 2017).

Antitubercular Activity

A series of [4-(aryloxy)phenyl]cyclopropyl methanones, synthesized from various benzyl alcohols, exhibited significant antitubercular activity against Mycobacterium tuberculosis. One compound in this series showed high effectiveness against multidrug-resistant and extensively drug-resistant strains (S. S. Bisht et al., 2010).

Inhibitory Effects on Carbonic Anhydrase Isoenzymes

Cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols with bromophenol moieties, have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes. These compounds displayed potent inhibition, particularly against isoenzymes I and II (M. Boztaş et al., 2015).

Kinetic Resolution in Synthesis

Kinetic resolution of monofluorinated phenylcyclopropanes was achieved using lipase-catalyzed acylation, leading to high enantiomeric excesses for certain stereoisomers. This process was integral for synthesizing all four stereoisomers of (2-fluoro-2-phenlycyclopropyl)methanol (T. C. Rosen & G. Haufe, 2002).

DFT Study of Related Compounds

A detailed theoretical study of a similar compound, (RS)-(3-bromophenyl) (pyridine-2yl) methanol, using Density Functional Theory (DFT), provided insights into its structure-activity relationship and active sites (S. Trivedi, 2017).

Mechanism of Action

“(4-Bromophenyl)(cyclopropyl)methanol” is utilized in the preparation of amino acid derivatives as cathepsin cysteine protease inhibitors .

Safety and Hazards

The safety information for “(4-Bromophenyl)(cyclopropyl)methanol” includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

(4-bromophenyl)-cyclopropylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVQKMYLBFYJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990504
Record name (4-Bromophenyl)(cyclopropyl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID10990504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(cyclopropyl)methanol

CAS RN

70289-39-3
Record name 4-Bromo-α-cyclopropylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70289-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Bromo-alpha-cyclopropylbenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Bromophenyl)(cyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-bromo-α-cyclopropylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Solution of cyclopropyl magnesium bromide is prepared from cyclopropyl bromide (12 g, 0.099 mol) and magnesium turnings (3.0 g, 0.123 mol) in tetrahydrofuran (60 mL) by using standard Grignard reaction procedure. This reagent solution is cooled to 5° C. and a solution of 4-bromobenzaldehyde (15.0 g, 0.081 mol) in tetrahydrofuran (30 mL) is added to it over a period of 15 minute at 10-15° C. The reaction mixture is treated with aqueous ammonium chloride solution and extracted with ethyl acetate (50 mL). The organic layer is concentrated under reduced pressure and the residue is purified by column chromatography (silica gel 230-400 mesh) to give (4-bromophenyl)-cyclopropylmethanol.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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